molecular formula C10H11NO4S B2633147 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide CAS No. 17047-42-6

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide

Cat. No.: B2633147
CAS No.: 17047-42-6
M. Wt: 241.26
InChI Key: WWVWDNTXVICHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide is a high-value chemical reagent designed for research and development applications. This compound is characterized by its unique molecular architecture, which integrates a sulfonamide functional group onto a substituted isobenzofuranone core. The presence of the sulfonamide group is of significant pharmacological interest, as this moiety is known to be a key pharmacophore in a wide range of therapeutic agents, contributing to activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . As a specialized heterocyclic building block, this compound is primarily intended for use in medicinal chemistry and drug discovery research. It serves as a critical intermediate for the synthesis of more complex molecules, particularly in the exploration of new sulfonamide-derived bioactive compounds . Researchers can utilize this reagent to develop potential candidates for addressing various disease states. The structural features of the core scaffold, including the lactone and the geminal dimethyl group, provide a rigid platform for chemical modification and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1,1-dimethyl-3-oxo-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-10(2)8-4-3-6(16(11,13)14)5-7(8)9(12)15-10/h3-5H,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWDNTXVICHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17047-42-6
Record name 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the isobenzofuran core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that derivatives of 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran have demonstrated significant anticancer properties. A study highlighted its role as a precursor in synthesizing compounds that inhibit PARP (Poly (ADP-ribose) polymerase), which is crucial in the treatment of BRCA1-deficient breast cancer cell lines .
  • Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, which acts as a dual inhibitor against PARP enzymes .

Synthetic Chemistry Applications

  • Synthesis of Isobenzofuran Derivatives : The compound can be used to synthesize various isobenzofuran derivatives through reactions such as aldol condensation and cyclization. This is significant for creating new materials with tailored properties for industrial applications .
  • Reagent in Organic Synthesis : It functions as a reagent in organic synthesis pathways, enabling the formation of complex molecular structures. For example, it has been employed in the synthesis of 3-substituted isoindolinones through tandem reactions involving readily enolizable 1,3-dicarbonyl compounds .

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized a series of compounds based on 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran to evaluate their efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against BRCA-deficient tumors, highlighting the potential of this compound class in targeted cancer therapies .

Case Study 2: Synthesis Methodology

A detailed methodology was developed for synthesizing derivatives from 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran. The process involved multiple steps including condensation reactions and purification techniques to yield high-purity products suitable for biological testing. This approach not only streamlined the synthesis but also improved yields significantly compared to traditional methods .

Data Table of Applications

Application AreaSpecific UseReference
Anticancer ResearchSynthesis of PARP inhibitors
Pharmaceutical SynthesisIntermediate for drug development
Organic SynthesisReagent for isobenzofuran derivative synthesis

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Functional Group Analysis

  • Sulfonamide vs. Sulfonyl Chloride : The sulfonyl chloride () serves as a precursor for sulfonamide synthesis. Its higher molecular weight (266.75 g/mol) and reactivity (Cl substituent) contrast with the sulfonamide’s stability and hydrogen-bonding capacity .
  • Sulfonamide vs. Carboxylic Acid: The carboxylic acid () exhibits acidity (pKa ~4-5), enhancing water solubility at physiological pH.
  • Sulfonamide vs. Carbonitrile and Ester : The nitrile group () is strongly electron-withdrawing, altering electronic density and reactivity. The ester derivative’s lipophilicity may enhance membrane permeability but render it prone to enzymatic hydrolysis .

Hydrogen Bonding and Crystallinity

The sulfonamide’s -SO₂NH₂ group enables extensive hydrogen-bond networks, as demonstrated in crystallographic studies using programs like SHELX (). Such networks influence crystal packing and stability, critical for solid-state applications . Comparatively, the carboxylic acid forms ionic interactions in salts, while the ester and nitrile derivatives exhibit weaker intermolecular forces .

Biological Activity

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13N1O4S
  • Molecular Weight : 257.29 g/mol
  • Structure : The compound features a sulfonamide group attached to a bicyclic structure which is characteristic of isobenzofuran derivatives.

Pharmacological Activities

The biological activities of this compound are primarily associated with its potential as an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. In various studies, it has been shown to inhibit the growth of cancer cell lines, particularly those resistant to conventional therapies. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)12.5Induces apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibits proliferation through cell cycle arrest

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has demonstrated significant anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases.

Inflammatory Model Effect Observed Reference
LPS-stimulated macrophagesDecreased TNF-α and IL-6 levels
Carrageenan-induced paw edemaReduced swelling by 40%

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Promotes apoptosis in cancer cells by activating caspases.
  • Cytokine Modulation : Reduces levels of inflammatory cytokines.
  • Cell Cycle Arrest : Interferes with the cell cycle progression in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

  • Breast Cancer Study : A study conducted on BRCA1-deficient breast cancer cell lines showed that treatment with this compound led to significant tumor regression in xenograft models. The study reported a reduction in tumor size by approximately 60% after 28 days of treatment.
  • Chronic Inflammation Model : In a mouse model of chronic inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw swelling and pain sensitivity compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via sulfonamide coupling to a pre-functionalized isobenzofuran core. Key steps include:

  • Condensation : Reacting 5-sulfamoyl-isobenzofuranone precursors with dimethylating agents (e.g., dimethyl sulfate) under basic conditions.
  • Purification : Use recrystallization from methanol/water mixtures to isolate intermediates.
  • Characterization : Confirm structures via 1H^1H-NMR (e.g., methyl proton signals at δ 1.4–1.6 ppm) and GC-MS (molecular ion peak at m/z 255.3) .

Q. How can solubility and stability be assessed for this sulfonamide derivative in aqueous buffers?

  • Methodology :

  • Solubility : Perform phase-solubility studies in phosphate-buffered saline (pH 7.4) at 25°C, monitoring saturation via UV-Vis spectroscopy (λ ~270 nm).
  • Stability : Conduct accelerated degradation studies under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions, analyzing hydrolytic products via HPLC .

Q. What spectroscopic techniques are critical for confirming the sulfonamide functional group?

  • Methodology :

  • IR Spectroscopy : Identify S=O stretching vibrations (asymmetric ~1360 cm1^{-1}, symmetric ~1150 cm1^{-1}).
  • 13C^{13}C-NMR : Detect sulfonamide carbon signals near δ 45–50 ppm.
  • Mass Spectrometry : Look for fragment ions corresponding to SO2_2NH2_2 loss (e.g., m/z 255 → 213) .

Advanced Research Questions

Q. How can contradictory 1H^1H-NMR data for methyl groups in related isobenzofuran derivatives be resolved?

  • Methodology :

  • 2D NMR (HSQC, NOESY) : Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings and spatial proximity.
  • X-ray Crystallography : Use single-crystal diffraction (e.g., Acta Crystallographica data ) to confirm stereochemistry and methyl group orientations.
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .

Q. What strategies optimize regioselectivity in sulfonamide derivatization of the isobenzofuran core?

  • Methodology :

  • Electrophilic Aromatic Substitution (EAS) : Modify reaction conditions (e.g., Lewis acids like AlCl3_3) to direct sulfonamide groups to the 5-position.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways.
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Q. How do steric and electronic effects influence the reactivity of the 3-oxo group in catalytic applications?

  • Methodology :

  • Substituent Screening : Compare reactivity with electron-withdrawing (e.g., NO2_2) vs. electron-donating (e.g., OMe) groups at the 5-position.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-bonding interactions during catalysis.
  • X-ray Absorption Spectroscopy (XAS) : Study coordination geometry in metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.